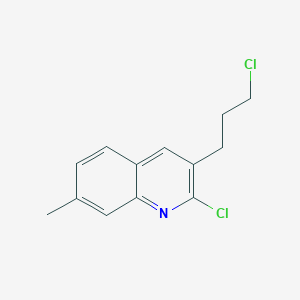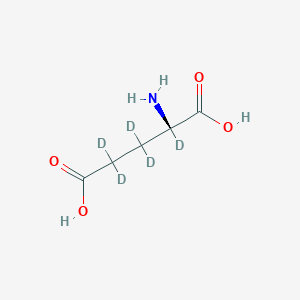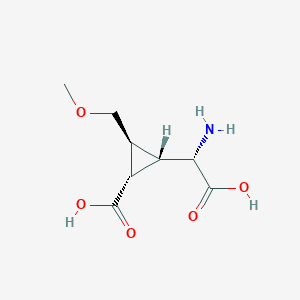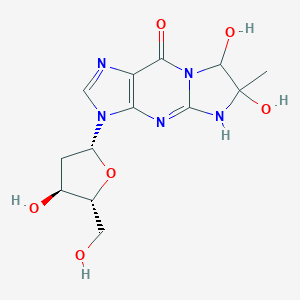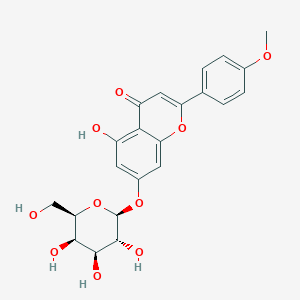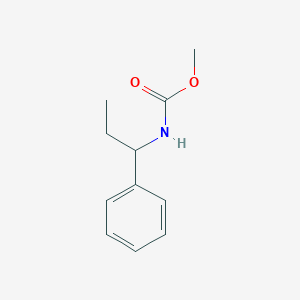
Methyl (1-phenylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1-phenylpropyl)carbamate, also known as fenobucarb, is a carbamate insecticide that is widely used in agriculture to control pests. It was first synthesized in 1957 and has been used for over 50 years due to its effectiveness and low toxicity to humans and animals.
Wirkmechanismus
Methyl (1-phenylpropyl)carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, at the synapses, which results in overstimulation of the nervous system and ultimately death. The mechanism of action is similar to other carbamate and organophosphate insecticides.
Biochemical and Physiological Effects
Methyl (1-phenylpropyl)carbamate has been shown to have low toxicity to humans and animals, with no significant adverse effects reported at normal exposure levels. However, it can cause irritation to the skin and eyes, and inhalation of high concentrations can cause respiratory distress. In addition, it has been shown to have negative effects on non-target organisms such as bees, earthworms, and fish.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (1-phenylpropyl)carbamate has several advantages for laboratory experiments, including its low cost, high purity, and wide availability. It is also relatively stable and easy to handle. However, it has limitations in terms of its selectivity and specificity, as it can affect a wide range of organisms and has a non-specific mode of action.
Zukünftige Richtungen
There are several future directions for research on methyl (1-phenylpropyl)carbamate, including the development of new formulations and delivery systems that improve its efficacy and reduce its impact on non-target organisms. In addition, there is a need for further studies on its effects on human health and the environment, as well as its potential use in integrated pest management strategies. Finally, there is a need for the development of alternative insecticides that are more selective and less harmful to the environment.
Synthesemethoden
Methyl (1-phenylpropyl)carbamate is synthesized by reacting methyl isocyanate with 1-phenylpropylamine in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields the desired product in high purity. The synthesis method is relatively simple and cost-effective, which makes it a popular choice for large-scale production.
Wissenschaftliche Forschungsanwendungen
Methyl (1-phenylpropyl)carbamate has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used to control a wide range of pests, including aphids, mites, and whiteflies, in various crops such as cotton, rice, and vegetables. In addition, it has been used in public health programs to control mosquito populations that transmit diseases such as malaria and dengue fever.
Eigenschaften
CAS-Nummer |
141178-32-7 |
|---|---|
Produktname |
Methyl (1-phenylpropyl)carbamate |
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
methyl N-(1-phenylpropyl)carbamate |
InChI |
InChI=1S/C11H15NO2/c1-3-10(12-11(13)14-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
IZQCUJAWSPXOJX-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)NC(=O)OC |
Kanonische SMILES |
CCC(C1=CC=CC=C1)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



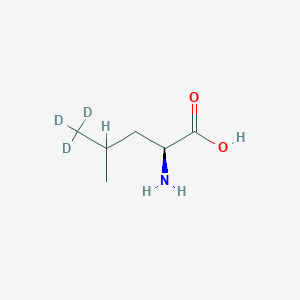
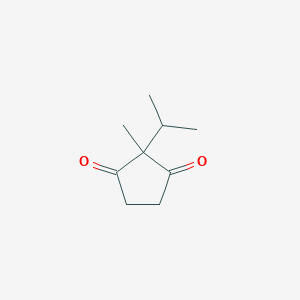
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)
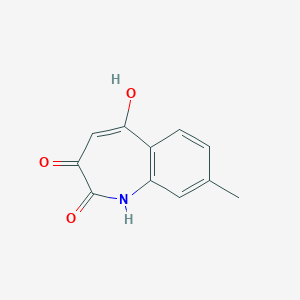
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)
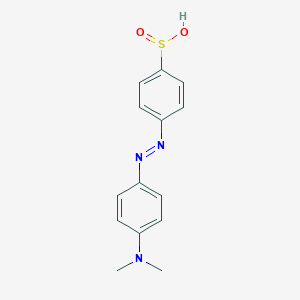
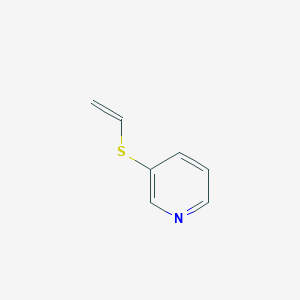
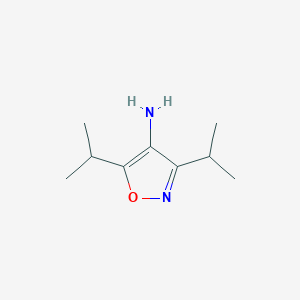
![(2S)-2-amino-5-[[(2R)-2-amino-3-[[3-(2-aminoethyl)-4,5-dioxo-1H-indol-7-yl]sulfanyl]propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B136992.png)
